molecular formula C19H26N6O2 B12241187 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B12241187
M. Wt: 370.4 g/mol
InChI Key: BXHIZLRRPVTUFN-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the 2-Methylimidazo[1,2-b]pyridazin-6-yl moiety, which can be synthesized through a series of cyclization reactions. The oxadiazole ring is then introduced through a condensation reaction involving appropriate precursors. Finally, the piperidine ring is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological assays to study various biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It might find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-b]pyridazine: Shares the imidazo[1,2-b]pyridazine core but lacks the additional functional groups.

    1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Contains the oxadiazole and piperidine moieties but not the imidazo[1,2-b]pyridazine core.

Uniqueness

What sets 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine apart is the combination of these diverse heterocyclic structures in a single molecule. This unique arrangement can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

5-[[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C19H26N6O2/c1-13(2)19-21-18(27-23-19)11-24-8-6-15(7-9-24)12-26-17-5-4-16-20-14(3)10-25(16)22-17/h4-5,10,13,15H,6-9,11-12H2,1-3H3

InChI Key

BXHIZLRRPVTUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NC(=NO4)C(C)C

Origin of Product

United States

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